molecular formula C12H20Cl2N2 B2642803 4-Benzylpiperidin-4-amine dihydrochloride CAS No. 885500-36-7

4-Benzylpiperidin-4-amine dihydrochloride

Cat. No.: B2642803
CAS No.: 885500-36-7
M. Wt: 263.21
InChI Key: LPUJAHLEGSRILQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylpiperidin-4-amine dihydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Benzylpiperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to different reduced forms, depending on the reagents used.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions typically involve the use of strong bases or acids to facilitate the reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced amines.

Scientific Research Applications

4-Benzylpiperidin-4-amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Benzylpiperidin-4-amine dihydrochloride involves its interaction with monoamine oxidase enzymes, particularly MAO-A. By inhibiting these enzymes, the compound increases the levels of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain . This can lead to various physiological effects, including mood elevation and increased alertness.

Comparison with Similar Compounds

Uniqueness: 4-Benzylpiperidin-4-amine dihydrochloride is unique due to its specific substitution pattern and its potent activity as a monoamine oxidase inhibitor. This makes it particularly valuable in research focused on neurotransmitter regulation and potential therapeutic applications.

Properties

IUPAC Name

4-benzylpiperidin-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.2ClH/c13-12(6-8-14-9-7-12)10-11-4-2-1-3-5-11;;/h1-5,14H,6-10,13H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUJAHLEGSRILQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CC2=CC=CC=C2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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